N-Acetyl-D-glucosamine-13C

Pharmacokinetics Quantitative Bioanalysis Isotope Dilution MS

N-Acetyl-D-[1-13C]glucosamine (CAS 253679-94-6) features a single 13C atom at the C-1 position (99 atom % enrichment), providing a clean, high-contrast probe for site-resolved metabolic tracing, NMR spectroscopy, and isotope-dilution MS. This site-specific labeling eliminates the spectral crowding of uniformly labeled analogs, enabling unambiguous quantification of GlcNAc in complex matrices. Ideal for pharmacokinetic studies, glycosylation pathway analysis, and precise internal standardization. Select this compound for superior analytical resolution and reproducible quantitative data.

Molecular Formula C8H15NO6
Molecular Weight 222.20 g/mol
Cat. No. B1146163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine-13C
Synonyms2-Acetamido-2-deoxy-D-glucose-13C
Molecular FormulaC8H15NO6
Molecular Weight222.20 g/mol
Structural Identifiers
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1
InChIKeyOVRNDRQMDRJTHS-KWCCIMDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-[1-13C]glucosamine: A Site-Specific 13C-Labeled Probe for Glycobiology and Metabolic Flux Research


N-Acetyl-D-[1-13C]glucosamine (CAS 253679-94-6) is a stable isotope-labeled analog of N-acetyl-D-glucosamine (GlcNAc), a fundamental monosaccharide building block for glycoproteins, glycolipids, and the extracellular matrix . This compound is distinguished by the selective replacement of a single carbon-12 atom at the C-1 position of the glucosamine ring with a non-radioactive carbon-13 atom, achieving an isotopic enrichment of 99 atom % 13C . With a molecular formula of 13CC7H15NO6 and a molecular weight of 222.20 g/mol, this site-specific labeling provides a unique and powerful tool for high-resolution tracing in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and quantitative mass spectrometry (MS) workflows .

Why Unlabeled or Uniformly Labeled GlcNAc Cannot Replace N-Acetyl-D-[1-13C]glucosamine in Advanced Studies


The unique value of N-acetyl-D-[1-13C]glucosamine lies in its site-specific isotopic signature, which provides analytical capabilities that neither the unlabeled compound nor uniformly labeled analogs can replicate. Unlabeled N-acetylglucosamine is invisible to the most sensitive quantitative techniques, such as isotope-dilution mass spectrometry and metabolic flux analysis, because it lacks a distinct mass shift for discrimination from endogenous metabolites [1]. Conversely, uniformly 13C-labeled analogs (e.g., [U-13C6]GlcNAc or [U-13C15]GlcNAc), while useful for tracing overall incorporation, introduce a complex, multi-peak mass envelope and overlapping NMR signals. This complexity often confounds precise positional tracking of the C-1 atom through specific metabolic pathways, such as its conversion into UDP-GlcNAc and subsequent glycosylation events [2]. The single 13C atom at the C-1 position of this compound serves as a clean, high-contrast spectroscopic and mass spectrometric probe, enabling unambiguous, site-resolved analysis of specific biochemical transformations and absolute quantification with minimal spectral interference .

Quantitative Evidence for N-Acetyl-D-[1-13C]glucosamine: Differentiated Performance Data vs. Unlabeled and Alternative Probes


Absolute Quantification of Glucosamine in Plasma via Isotope Dilution MS

When used as an internal standard, D-[1-13C]glucosamine enabled the accurate quantification of unlabeled glucosamine in human plasma across a linear range of 50-5000 ng/mL with a recovery rate of >90%, effectively correcting for matrix effects and sample preparation variability that would otherwise compromise accuracy [1].

Pharmacokinetics Quantitative Bioanalysis Isotope Dilution MS

Precision of Method Validation for Glucosamine Quantification in Pharmaceuticals

A flow-injection electrospray/mass spectrometry (FI-ESI/MS) method utilizing glucosamine-1-13C1 as an internal standard demonstrated high precision, with repeatability and reproducibility studies showing a typical method precision of 1.0% for determining glucosamine content in pharmaceutical formulations [1].

Pharmaceutical Analysis Method Validation Quality Control

Site-Specific 13C-Enrichment for NMR Spectral Assignment of Complex Oligosaccharides

Site-specific 13C-labeling at selected positions of sugar residues, such as the C-1 position of GlcNAc, is critical for resolving spectral overlap in 1H NMR and facilitating the unambiguous assignment of signals in larger, branched oligosaccharides. This targeted approach provides the technical basis for detailed NMR analyses of glycan structure, dynamics, and interactions [1].

Structural Biology NMR Spectroscopy Glycomics

Validated Application Scenarios for N-Acetyl-D-[1-13C]glucosamine Based on Quantitative Evidence


Absolute Quantification of Glucosamine in Biological Matrices for Pharmacokinetic Studies

This compound is optimally applied as an internal standard in HPLC-MS/MS or FI-ESI/MS methods for the accurate quantification of glucosamine in complex biological samples like plasma or synovial fluid. The high recovery rate (>90%) and excellent method precision (1.0%) achieved in validated studies [1] confirm its ability to correct for matrix effects and sample preparation variability, ensuring reliable data for pharmacokinetic modeling and bioequivalence trials [2].

Site-Resolved Metabolic Flux Analysis of the Hexosamine Biosynthesis Pathway (HBP)

In contrast to uniformly labeled probes that produce complex mass isotopologue distributions [1], N-acetyl-D-[1-13C]glucosamine provides a clean, single-label tracer for monitoring the specific fate of the C-1 carbon atom through the HBP. This enables the unambiguous deconvolution of flux through parallel and sequential reactions within the pathway to UDP-GlcNAc, a critical substrate for protein glycosylation, without the need for complex modeling algorithms [2].

Structural Elucidation of Glycoconjugates by High-Resolution NMR Spectroscopy

The site-specific 13C enrichment at the C-1 position makes this compound an invaluable precursor for producing simplified, non-overlapping NMR spectra of complex glycans. By selectively enhancing the signal from a single carbon atom, it overcomes the spectral crowding inherent to both unlabeled and uniformly 13C-labeled samples, facilitating the measurement of key structural parameters like cross-relaxation rates and long-range couplings [1].

Quantitative Analysis of N-Acetylglucosamine in Biotechnological Samples

This compound can serve as a biologically derived 13C-labeled internal standard for the accurate and selective quantification of N-acetylglucosamine in complex biotechnological cell samples via GC-MS/MS or GC-TOFMS. Its use eliminates systematic errors related to sample pretreatment and analysis, enabling limits of detection in the lower femtomol range, as demonstrated in studies with Penicillium chrysogenum [1].

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